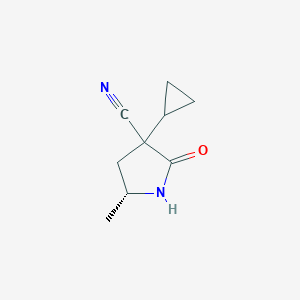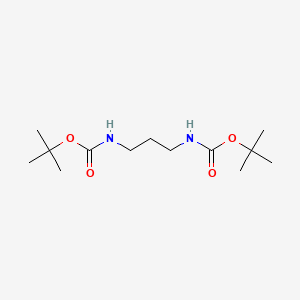
Di-Tert-Butyl propane-1,3-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-Tert-Butyl propane-1,3-diyldicarbamate is an organic compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol . It is a derivative of carbamate, characterized by the presence of two tert-butyl groups attached to a propane-1,3-diyldicarbamate backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-Tert-Butyl propane-1,3-diyldicarbamate typically involves the reaction of propane-1,3-diyldiamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Propane-1,3-diyldiamine+2tert-butyl chloroformate→Di-Tert-Butyl propane-1,3-diyldicarbamate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Di-Tert-Butyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form propane-1,3-diyldiamine and tert-butyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates and other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., HCl, H2SO4) at room temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: Propane-1,3-diyldiamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates and other oxidation products.
Substitution: Substituted carbamates depending on the nucleophile used.
科学的研究の応用
Di-Tert-Butyl propane-1,3-diyldicarbamate has several applications in scientific research:
作用機序
The mechanism of action of Di-Tert-Butyl propane-1,3-diyldicarbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The tert-butyl groups provide steric hindrance, enhancing the stability of the carbamate linkage and preventing unwanted side reactions .
類似化合物との比較
Similar Compounds
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate: Similar structure but with an additional amine group.
tert-Butyl carbamate: A simpler carbamate with only one tert-butyl group.
N-tert-Butoxycarbonyl-L-phenylalanine: A carbamate derivative used in peptide synthesis.
Uniqueness
Di-Tert-Butyl propane-1,3-diyldicarbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric protection compared to simpler carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
特性
分子式 |
C13H26N2O4 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-7-9-15-11(17)19-13(4,5)6/h7-9H2,1-6H3,(H,14,16)(H,15,17) |
InChIキー |
CCMFCMIOOCKGMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
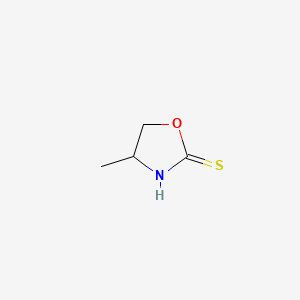
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
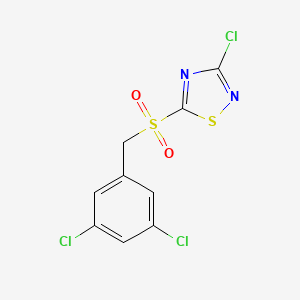
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
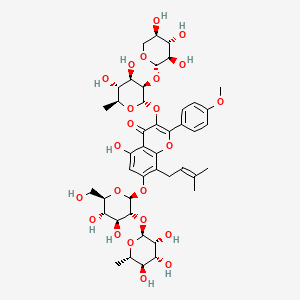
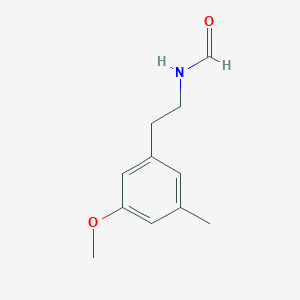
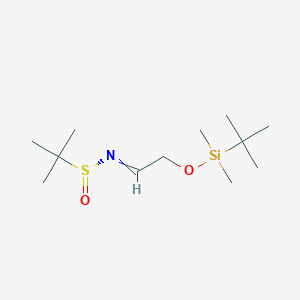
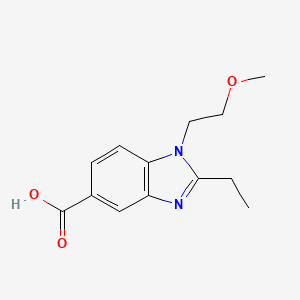
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
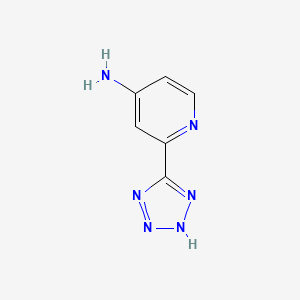
![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
